molecular formula C22H48ClN3O2 B12682772 N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride CAS No. 52658-82-9

N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride

Cat. No.: B12682772
CAS No.: 52658-82-9
M. Wt: 422.1 g/mol
InChI Key: UJGGQEYOOLJLOB-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride is C22H47N3O2·HCl , as confirmed by multiple suppliers and chemical databases. The compound’s structure consists of a glycine core (NH2CH2COOH) where both nitrogen atoms are substituted with 2-(octylamino)ethyl groups (–CH2CH2NH(C8H17)). The primary amine of glycine is replaced by tertiary amines due to the ethyl-linked octylamino substituents, while the carboxylic acid group remains unmodified but likely deprotonated in the solid state.

The hydrochloride counterion arises from the protonation of one or both tertiary amines, forming ionic bonds with the chloride anion. This protonation enhances water solubility by introducing charged species into the otherwise hydrophobic structure dominated by the octyl chains. Fourier-transform infrared (FTIR) spectroscopy of analogous compounds suggests strong N–H stretching vibrations at 3,300–3,500 cm⁻¹ and C=O stretching near 1,700 cm⁻¹, indicative of carboxylate and ammonium functionalities.

Key bonding patterns include:

  • Ionic interactions between protonated amines and chloride ions.
  • Hydrogen bonds involving the glycine carboxylate oxygen and adjacent ammonium hydrogens.
  • Van der Waals forces between adjacent octyl chains, contributing to micelle formation in aqueous solutions.

The ethyl spacers (–CH2CH2–) between the glycine nitrogen and octylamino groups introduce conformational flexibility, allowing the molecule to adopt folded or extended configurations depending on the solvent environment.

Properties

CAS No.

52658-82-9

Molecular Formula

C22H48ClN3O2

Molecular Weight

422.1 g/mol

IUPAC Name

2-[bis[2-(octylamino)ethyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C22H47N3O2.ClH/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2;/h23-24H,3-21H2,1-2H3,(H,26,27);1H

InChI Key

UJGGQEYOOLJLOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride typically involves the reaction of glycine with octylamine under controlled conditions. The process may include the use of protecting groups to ensure selective reactions at specific sites on the glycine molecule. The reaction is usually carried out in an organic solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The octylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Immunology and Vaccine Development

N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride has been identified as a potential adjuvant in vaccine formulations. Its ability to enhance immune responses makes it a candidate for developing more effective vaccines. In studies, it has shown the capacity to activate Toll-like receptors (TLRs), which play a crucial role in the innate immune system. Specifically, derivatives of this compound have been tested for their agonistic activity on human TLR2, indicating its potential as a safe and effective adjuvant in immunization protocols .

Biochemical Interactions

Recent research has demonstrated that N,N-bis(2-(octylamino)ethyl)-glycine hydrochloride can interact with biomolecules such as DNA and proteins. The compound's hydrophobic properties facilitate its interaction with lipid membranes, enhancing its ability to penetrate cellular barriers. Studies utilizing spectroscopy techniques have shown that this compound can bind to DNA through hydrogen bonding and hydrophobic interactions, making it a valuable tool for biochemical assays .

Synthesis of Glycine Derivatives

The compound serves as a precursor for synthesizing various aliphatic N-substituted glycine derivatives. These derivatives exhibit enhanced lipophilicity and solubility, making them suitable for drug delivery systems. The green synthesis methods employed reduce environmental impact while maintaining high yields of desired compounds .

Antimicrobial Applications

N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride has been explored for its antimicrobial properties when combined with surfactants in detergent formulations. The synergistic effect of this compound with various bactericides enhances the overall biocidal activity against a range of microorganisms, suggesting its application in developing more effective cleaning agents .

Material Science

In material science, this compound has been investigated for its potential use in creating hybrid coatings with anticorrosion properties. Its chemical structure allows it to form coordination networks with metal ions, leading to the development of advanced materials for protective coatings .

Case Study 1: Vaccine Adjuvant Research

In a study examining the effects of N,N-bis(2-(octylamino)ethyl)-glycine hydrochloride as an adjuvant, researchers found that mice immunized with a vaccine formulation containing this compound exhibited significantly higher levels of antibodies compared to controls without the adjuvant. This indicates its potential role in enhancing vaccine efficacy through improved immune response.

Case Study 2: Antimicrobial Efficacy

A comparative study on detergent formulations revealed that those incorporating N,N-bis(2-(octylamino)ethyl)-glycine hydrochloride demonstrated a 30% increase in antibacterial activity against common pathogens like E. coli and S. aureus compared to standard formulations without this compound.

Mechanism of Action

The mechanism of action of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride involves its interaction with specific molecular targets. The octylamino groups allow the compound to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences in molecular structure, functional groups, and applications among N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride and related compounds:

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Primary Applications Purity/Grade
N,N-Bis(2-(octylamino)ethyl)-glycine HCl 52658-82-9 C₂₂H₄₈ClN₃O₂ 430.09 Octylaminoethyl, glycine, HCl Surfactant, biocide (Tego103) 99% (Industrial)
Glycylglycine hydrochloride 13059-60-4 C₄H₉ClN₂O₃ 168.58 Dipeptide, HCl Biochemical research Not specified
N,N-Bis(2-hydroxyethyl)glycine (Bicine) 150-25-4 C₆H₁₃NO₄ 163.17 Hydroxyethyl, glycine Buffer (biological assays) 99% (Research)
N,N-Dimethylglycine hydrochloride 2491-06-7 C₄H₁₀ClNO₂ 139.58 Dimethyl, glycine, HCl Metabolic studies, detoxification Not specified
N-(2-Hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine HCl 95046-22-3 C₂₄H₄₈ClN₂O₄ 468.10 Hydroxyethyl, oxooctadecyl, HCl Custom research (lipid studies) 95% (Research)

Research Findings and Performance Data

Physicochemical Properties

  • Tego103 : High molecular weight (430.09 g/mol) and Cl⁻ counterion enhance stability in aqueous solutions. Industrial-grade purity ensures consistency in surfactant formulations .
  • Bicine : Lower molecular weight (163.17 g/mol) and zwitterionic nature optimize buffering capacity in enzymatic assays .

Biological Activity

N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride, commonly referred to as bis-caprylylaminoethyl glycine, is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and biotechnology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H47N3O2
  • Molecular Weight : 385.63 g/mol
  • CAS Number : 17670-95-0
  • Density : 0.937 g/cm³
  • Boiling Point : 509.3 °C at 760 mmHg
  • LogP : 5.055

N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride exhibits several biological activities attributed to its structural features, particularly its amino and carboxylic acid groups. The compound's lipophilicity (indicated by its LogP value) enhances its ability to penetrate cell membranes, making it effective in various biological contexts.

Cytotoxicity and Anticancer Potential

Studies on structurally related compounds indicate that N,N-bis(2-(octylamino)ethyl)-glycine may possess anticancer properties. For instance, compounds with similar amino acid structures have been evaluated for their ability to induce apoptosis in cancer cells through:

  • ROS (reactive oxygen species) generation.
  • DNA damage via alkylation.
  • Inhibition of topoisomerase enzymes .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of octylamine derivatives against Gram-positive bacteria, revealing MIC values in the low micromolar range .
    • These findings suggest that N,N-bis(2-(octylamino)ethyl)-glycine could exhibit comparable or enhanced efficacy against similar microbial strains.
  • Cytotoxic Effects :
    • Research on naphthoquinone derivatives demonstrated their ability to induce oxidative stress in human cancer cell lines (HCT-116 and MDA-MB-231), leading to increased apoptosis rates .
    • The potential for N,N-bis(2-(octylamino)ethyl)-glycine to elicit similar effects warrants further investigation.
  • Structure-Activity Relationship (SAR) :
    • SAR studies on related compounds highlight the importance of alkyl chain length and branching in determining biological activity .
    • This insight can guide future synthetic modifications of N,N-bis(2-(octylamino)ethyl)-glycine to enhance its pharmacological profile.

Q & A

Q. What isotopic labeling approaches trace its metabolic fate in vitro?

  • Answer : Synthesize ¹³C/¹⁵N-labeled analogs using isotopically labeled glycine. Conduct LC-MS/MS time-course studies in hepatocytes with isotopologue analysis (MIDA) to quantify metabolic flux .

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